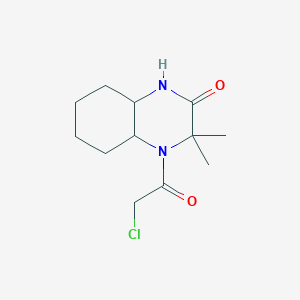

4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one

Description

4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one is a heterocyclic compound featuring a quinoxalin-2-one core modified with a chloroacetyl group at position 4 and two methyl groups at position 2. The "octahydro" designation indicates full saturation of the quinoxaline ring system, rendering it a flexible, conformationally stable scaffold. This structural motif is significant in medicinal chemistry, as quinoxaline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties .

Properties

IUPAC Name |

4-(2-chloroacetyl)-3,3-dimethyl-4a,5,6,7,8,8a-hexahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2/c1-12(2)11(17)14-8-5-3-4-6-9(8)15(12)10(16)7-13/h8-9H,3-7H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSKZXJJPRDUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2CCCCC2N1C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185870 | |

| Record name | 4-(2-Chloroacetyl)octahydro-3,3-dimethyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801228-29-5 | |

| Record name | 4-(2-Chloroacetyl)octahydro-3,3-dimethyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=801228-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroacetyl)octahydro-3,3-dimethyl-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one typically involves the reaction of a quinoxaline derivative with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a quinoxaline N-oxide .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a drug candidate. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that derivatives of quinoxaline compounds often exhibit antimicrobial and anti-inflammatory properties, which could be leveraged in therapeutic applications.

Proteomics Research

4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one is utilized in proteomics for labeling proteins and studying protein interactions. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Synthetic Intermediates

The compound serves as an intermediate in the synthesis of other chemicals, particularly those involved in pharmaceutical development. Its ability to undergo further chemical transformations makes it valuable in organic synthesis.

Biological Studies

Studies have indicated that compounds similar to this compound can exhibit significant biological activity against various pathogens, including bacteria and fungi. This property opens avenues for developing new antimicrobial agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of quinoxaline derivatives, including this compound, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed promising antibacterial activity, suggesting potential for development into a therapeutic agent.

Case Study 2: Protein Labeling Techniques

In proteomics research, the compound was employed in novel labeling techniques to study protein dynamics within living cells. The study highlighted the compound's effectiveness in improving the sensitivity of detection methods for low-abundance proteins.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by forming covalent bonds with active site residues . In anticancer research, it can interfere with cell division by targeting key proteins involved in the cell cycle .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of 4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one with related compounds:

| Compound Name | CAS Number | Substituents | Ring Saturation | Functional Groups | Notable Inferred Properties |

|---|---|---|---|---|---|

| This compound | Not provided | Chloroacetyl, dimethyl | Octahydro (fully saturated) | Quinoxalin-2-one, chloroacetyl | High lipophilicity, conformational stability, potential alkylation activity |

| 4-(2-Chloroacetyl)-7-fluoro-3,3-dimethyl-1H-quinoxalin-2-one | 878292-19-4 | Chloroacetyl, dimethyl, fluorine | Dihydro (one double bond) | Quinoxalin-2-one, chloroacetyl, fluorine | Increased electronegativity, enhanced metabolic stability, possible toxicity concerns |

| 2-(4-chloro-3-fluorophenyl)-N-(2-dimethylamino-6-fluoro-4-oxo-4H-quinazolin-3-yl)acetamide | 1086683-93-3 | Chlorofluorophenyl, dimethylamino, fluoro | Not specified | Quinazolin-4-one, acetamide | Likely kinase inhibition activity, varied solubility profile |

| 1-(4-{1-[2-(6-chloro-2,3-dimethoxy-phenyl)-acetyl]-4,5-dihydro-1H-pyrazol-3-yl}-phenyl)-3-methyl-urea | 1076690-64-6 | Chlorodimethoxyphenyl, pyrazole, urea | Dihydro | Pyrazole, urea, acetyl | Potential agrochemical or pharmaceutical applications |

Key Differences and Implications

Ring Saturation: The octahydro structure in the target compound confers full saturation, likely enhancing lipid solubility and membrane permeability compared to dihydro analogs like 878292-19-3. This could improve bioavailability but reduce reactivity toward ring-opening or oxidation .

Compounds like 1086683-93-3 replace the quinoxaline core with a quinazoline system, altering hydrogen-bonding patterns and target selectivity (e.g., kinase inhibition vs. DNA intercalation) .

Functional Group Reactivity: The chloroacetyl group common to the target compound and 878292-19-4 facilitates nucleophilic substitution, making both candidates for prodrug design or covalent inhibitor development. Urea and acetamide groups in 1076690-64-6 and 1086683-93-3 suggest non-covalent binding mechanisms, such as hydrogen bonding or van der Waals interactions .

Research Findings and Data Gaps

- Biological Activity : Analogous compounds with chloroacetyl groups show promise in anticancer research, but the impact of octahydro saturation remains understudied.

- Data Limitations : Melting points, solubility, and pharmacokinetic data for the target compound are absent in the evidence, highlighting the need for further experimental characterization.

Biological Activity

4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one is a synthetic compound with a unique quinoxaline structure that has garnered attention for its potential biological activities. The molecular formula is C12H19ClN2O2, and it has a molecular weight of approximately 258.74 g/mol. This compound features a chloroacetyl group, which is known to enhance its reactivity and biological interaction potential.

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the chloroacetyl group allows for nucleophilic substitution reactions, while the quinoxaline core can participate in various cyclization and condensation reactions. These properties make it a valuable intermediate in medicinal chemistry and drug development.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

- Anticancer Activity : In vitro studies have shown that quinoxaline derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The mechanisms often involve targeting key proteins such as COX-2, which is implicated in colorectal cancer progression .

- Antibacterial Properties : Similar compounds have demonstrated significant antibacterial activity against gram-positive bacteria and mycobacterial strains. The lipophilicity and structural features of these derivatives correlate with their biological efficacy .

- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as COX-2 and LDHA, which are critical in cancer metabolism and inflammation pathways. Structure–activity relationship (SAR) analyses indicate that specific substituents on the quinoxaline ring can enhance inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Studies : A study involving various quinoxalinone derivatives reported IC50 values for active candidates ranging from 96.19 µg/mL to 121.55 µg/mL when tested against colorectal cancer cell lines HCT-116 and LoVo. These findings suggest that modifications on the quinoxaline scaffold can significantly influence anticancer activity .

- Antibacterial Activity : Another research effort highlighted the antibacterial efficacy of related compounds against resistant strains like MRSA and Enterococcus faecalis, demonstrating that structural modifications can lead to enhanced antimicrobial properties .

- Inhibition Mechanisms : Molecular docking studies have elucidated the binding interactions of these compounds with target enzymes, providing insights into how structural variations affect biological activity. For instance, certain modifications were linked to increased potency in inhibiting COX-2 activity .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2,3-Dimethylquinoxaline | C10H14N2 | Lacks chloroacetyl group; known for antimicrobial properties | Antibacterial |

| Quinoxaline | C8H6N2 | Basic structure; used in various medicinal applications | Anticancer |

| 4-Methylquinoxaline | C9H8N2 | Contains a methyl group instead of chloroacetyl; shows anti-inflammatory activity | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves condensation of chloroacetyl derivatives with substituted quinoxalinones under reflux conditions. For example, analogous protocols (e.g., using 4-chlorobenzaldehyde and methyl thioacetate as precursors) suggest optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yields . Catalytic methods, such as visible-light redox catalysis for analogous quinoxalinones, may improve regioselectivity . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the chloroacetyl group (δ ~4.2 ppm for CH₂Cl in H NMR; δ ~170 ppm for carbonyl in C NMR).

- X-ray Diffraction (XRD) : Resolve the octahydroquinoxaline core and chloroacetyl substituent geometry, as demonstrated in studies of related quinoxalinones .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the primary biological targets or activities reported for this compound?

- Methodology : Screen for antimicrobial or anticancer activity using in vitro assays:

- MIC Tests : Evaluate bacterial/fungal growth inhibition (e.g., against S. aureus or C. albicans) at concentrations ≤50 µg/mL, following protocols from studies on chloroacetyl-substituted heterocycles .

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to compare IC₅₀ values with known chemotherapeutics .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl-octahydroquinoxaline core influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density distributions, particularly at the chloroacetyl group. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd catalysis (Pd(OAc)₂, SPhos ligand) can assess steric hindrance from the dimethyl substituents . Monitor reaction progress via TLC and isolate products using preparative HPLC.

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodology : Conduct meta-analysis of existing data, focusing on variables such as:

- Substituent Effects : Compare bioactivity of analogs with varying substituents (e.g., methoxy vs. chloro groups) .

- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability.

- Computational Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., topoisomerase II) and correlate with experimental IC₅₀ values .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–3) and aqueous solubility.

- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS, focusing on the chloroacetyl group’s hydrophobicity .

Q. What crystallographic data are available for analogous compounds, and how do hydrogen-bonding networks affect stability?

- Methodology : Analyze XRD data (e.g., CCDC entries) for related quinoxalinones. For example, hydrogen bonds between the carbonyl oxygen and NH groups in the octahydro core stabilize the crystal lattice, as seen in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate . Compare packing diagrams using Mercury software to identify stabilizing interactions .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s instability during long-term storage?

- Solution : Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials. Stabilize via co-crystallization with hydrogen-bond acceptors (e.g., succinic acid), a strategy validated for similar quinoxaline derivatives .

Q. What analytical techniques are recommended for detecting degradation products?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.